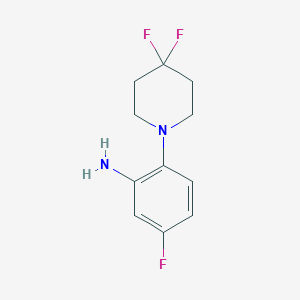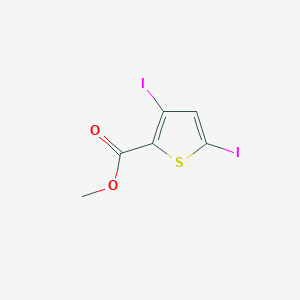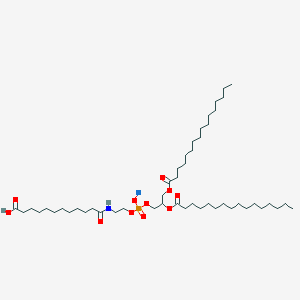
1,2-dipalMitoyl-sn-glycero-3-phosphoethanolaMine-N-(dodecanoyl) (sodiuM salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is a modified phosphatidylethanolamine, which is a key component of cell membranes. The modification involves the addition of a dodecanoyl group, which can influence the compound’s interaction with other molecules and its behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) typically involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dipalmitoyl-sn-glycero-3-phosphate. The final step involves the reaction of this compound with ethanolamine and dodecanoyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, potentially altering the compound’s properties.
Substitution: The dodecanoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Transesterification reactions typically require catalysts such as sodium methoxide or acidic conditions.
Major Products
Oxidation: Oxidized phospholipids with altered fatty acid chains.
Reduction: Reduced phospholipids with modified fatty acid chains.
Substitution: Phospholipids with different acyl groups replacing the dodecanoyl group.
科学研究应用
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of nanomaterials and as a surfactant in various formulations.
作用机制
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) involves its integration into cell membranes, where it can influence membrane fluidity and permeability. The dodecanoyl group can interact with other lipid molecules, affecting the overall structure and function of the membrane. This compound can also serve as a carrier for other molecules, facilitating their transport across the membrane .
相似化合物的比较
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: The unmodified version of the compound without the dodecanoyl group.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl): A similar compound with a succinyl group instead of a dodecanoyl group.
Uniqueness
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) lies in its modified structure, which imparts distinct properties compared to its unmodified counterparts. The dodecanoyl group can enhance the compound’s hydrophobic interactions, making it useful in specific applications such as drug delivery and membrane studies .
属性
分子式 |
C49H93NNaO11P |
|---|---|
分子量 |
926.2 g/mol |
IUPAC 名称 |
sodium;2-(11-carboxyundecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1 |
InChI 键 |
CUCCNZVUGZZGNC-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



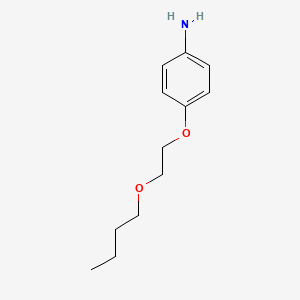
![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)
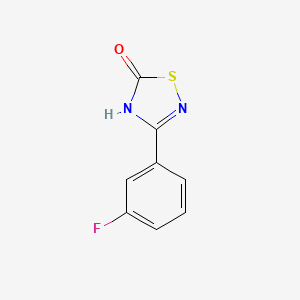



![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)

